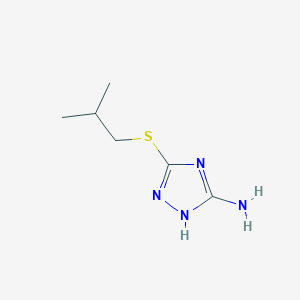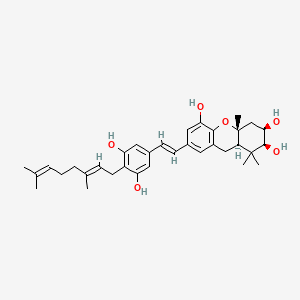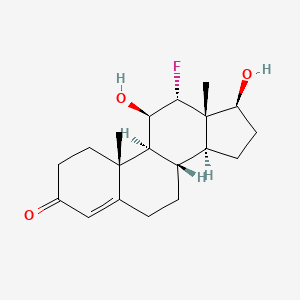
12alpha-Fluoro-11beta,17beta-dihydroxyandrost-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12alpha-Fluoro-11beta,17beta-dihydroxyandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
1. Aromatase Inhibition and Steroid Synthesis
- Research by Numazawa et al. (2002) details the synthesis and molecular modeling of related steroid compounds, emphasizing their role as competitive inhibitors of estrogen synthetase (aromatase). This is crucial for understanding the mechanism of steroid synthesis and its manipulation for therapeutic purposes (Numazawa, Yamada, Watari, & Ando, 2002).
2. Metabolic Transformation in Equine Subjects
- A study by Stanley, Kent, and Rodgers (1997) examined the metabolism of fluoxymesterone, a related compound, in horses. They identified major metabolites through high-performance liquid chromatography-mass spectrometric analysis, which is essential for understanding its metabolic pathway in equine species (Stanley, Kent, & Rodgers, 1997).
3. Microbial Transformation and Bioconversion
- Research on the microbial transformation of similar androstene compounds by fungi such as Beauveria bassiana demonstrates the ability to produce hydroxylated metabolites. This study by Xiong et al. (2006) is significant for biotechnological applications, particularly in the field of bioconversion (Xiong et al., 2006).
4. Synthesis and Evaluation of Analogous Fluorosteroids
- Reyes-Moreno et al. (2009) focused on the synthesis of novel fluorosteroids, analyzing their anabolic and androgenic evaluation. This research provides insights into the development of steroids with potentially improved therapeutic properties (Reyes-Moreno et al., 2009).
5. Development of Imaging Agents
- Castonguay et al. (1978) explored the synthesis of fluorinated androstanes for use in prostate imaging. Their research contributes to the development of diagnostic tools in medical imaging, particularly for prostate health (Castonguay, Counsell, Skinner, & Pozderac, 1978).
6. Potential in Positron Emission Tomography (PET) Imaging
- Ahmed et al. (2007) developed an automated synthesis procedure for a radiopharmaceutical, potentially improving PET imaging of estrogen receptor densities in breast cancer patients. This signifies the compound's potential application in advanced medical imaging (Ahmed, Langlois, Rodrigue, Bénard, & Lier, 2007).
properties
CAS RN |
1649-30-5 |
|---|---|
Product Name |
12alpha-Fluoro-11beta,17beta-dihydroxyandrost-4-en-3-one |
Molecular Formula |
C19H27FO3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,12R,13S,14S,17S)-12-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO3/c1-18-8-7-11(21)9-10(18)3-4-12-13-5-6-14(22)19(13,2)17(20)16(23)15(12)18/h9,12-17,22-23H,3-8H2,1-2H3/t12-,13-,14-,15+,16+,17-,18-,19-/m0/s1 |
InChI Key |
JKRMUSMTFMBPFM-HPLVRFQDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H]([C@@H]([C@]4([C@H]3CC[C@@H]4O)C)F)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
Other CAS RN |
1649-30-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



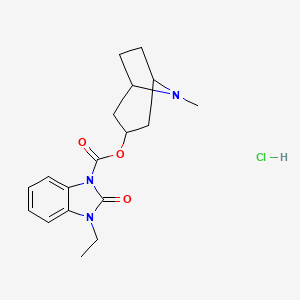
![4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1220701.png)


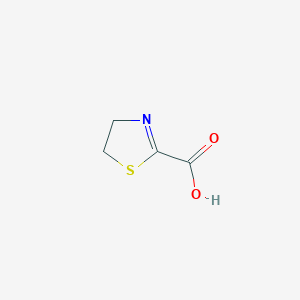


![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)
![4-[4-(2-Quinoxalinyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B1220710.png)
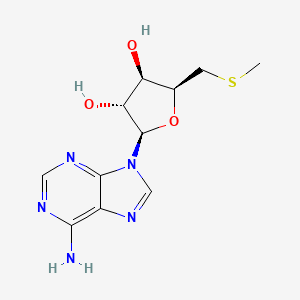
![[(2S,5R)-5-[2-amino-6-(cyclopropylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol](/img/structure/B1220712.png)

